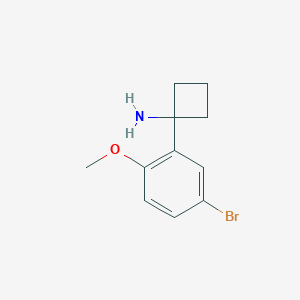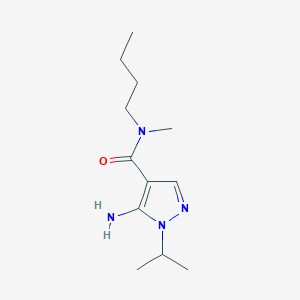
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, a butyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The amino group, butyl group, methyl group, and isopropyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the butyl and methyl groups can be added through alkylation reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or amino group.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学研究应用
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the butyl and methyl groups.
N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the methyl group.
Uniqueness
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all four substituents (amino, butyl, methyl, and isopropyl groups) on the pyrazole ring
属性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC 名称 |
5-amino-N-butyl-N-methyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-5-6-7-15(4)12(17)10-8-14-16(9(2)3)11(10)13/h8-9H,5-7,13H2,1-4H3 |
InChI 键 |
KXUFFAPZAJXVGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C(=O)C1=C(N(N=C1)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743285.png)
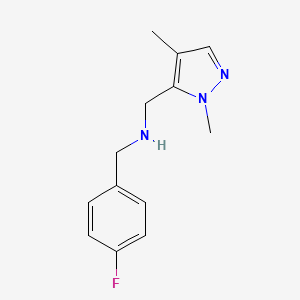
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
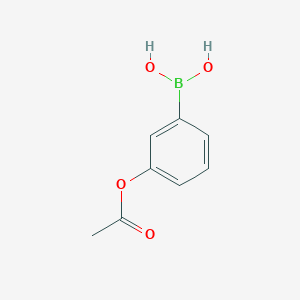
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11743310.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743313.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
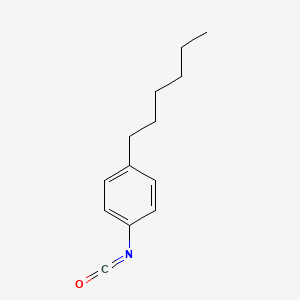
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743326.png)
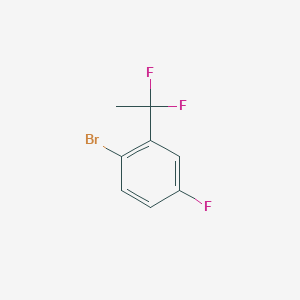
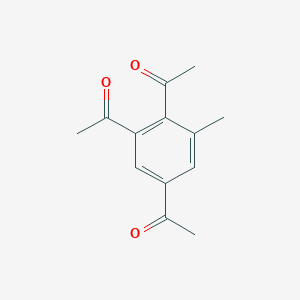
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![N,N-dimethyl-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11743344.png)
